tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate
Overview
Description
Tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate is a useful research compound. Its molecular formula is C17H22N2O4S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Intermediate in Biologically Active Compounds
Tert-butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate and its derivatives have been extensively studied for their role as intermediates in the synthesis of various biologically active compounds. For instance, Zhao et al. (2017) highlighted its importance as an intermediate in the synthesis of omisertinib (AZD9291), a notable compound in medical research (Zhao, Guo, Lan, & Xu, 2017). Similarly, Pak and Hesse (1998) described the synthesis of a penta-N-protected polyamide derivative of this compound, which is used for selective deprotection and acylation in organic synthesis (Pak & Hesse, 1998).
Involvement in Chemical Reactions and Transformations
The compound plays a vital role in various chemical reactions and transformations. For example, Ortiz, Guijarro, and Yus (1999) studied its use in the synthesis of functionalized carbamates through reactions involving lithium powder and catalytic amounts of DTBB (Ortiz, Guijarro, & Yus, 1999). Furthermore, Guinchard, Vallée, and Denis (2005) investigated its role as a building block in organic synthesis, particularly as N-(Boc)-protected nitrones in reactions with organometallics (Guinchard, Vallée, & Denis, 2005).
Role in Crystallography and Structural Analysis
The tert-butyl carbamate derivatives have been studied for their structural characteristics in crystallography. Bai and Wang (2014) synthesized and analyzed the crystal structure of a derivative, highlighting intramolecular hydrogen bonding patterns (Bai & Wang, 2014). Similarly, Ober et al. (2004) focused on the crystal structure of a tert-butyl N-protected β-hydroxyvaline derivative, an important intermediate for the synthesis of carbocyclic analogues of nucleotides (Ober, Marsch, Harms, & Carell, 2004).
Use in Polymer and Material Science
The compound and its derivatives find applications in polymer and material science as well. Monge et al. (2007) described a method to modify halogen end groups to amino end-functionalized poly(tert-butyl acrylate)s, utilizing the Gabriel reaction and highlighting its utility in polymer chemistry (Monge, Giani, Ruiz, Cavalier, & Robin, 2007).
Mechanism of Action
Biochemical Pathways
Without specific information on the compound’s targets, it is challenging to determine the exact biochemical pathways it affects
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and specific conditions within the cell.
Biochemical Analysis
Biochemical Properties
tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites. This interaction can alter the enzyme’s activity, leading to changes in cellular processes. Additionally, the compound can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of This compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to activate or inhibit specific signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival. Furthermore, it can alter the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes .
Molecular Mechanism
At the molecular level, This compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. The compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of cellular processes, such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in alterations in cellular processes, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell growth and survival. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding the metabolic pathways of this compound is essential for predicting its effects on cellular function and developing strategies for its therapeutic use .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its effects on cellular function .
Subcellular Localization
The subcellular localization of This compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular localization of this compound is critical for elucidating its mechanism of action and optimizing its therapeutic potential .
Properties
IUPAC Name |
tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)-3-methylsulfanylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-17(2,3)23-16(22)18-11(10-24-4)9-19-14(20)12-7-5-6-8-13(12)15(19)21/h5-8,11H,9-10H2,1-4H3,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWWBBWIAGBZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C(=O)C2=CC=CC=C2C1=O)CSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101113073 | |
Record name | 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101113073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885266-58-0 | |
Record name | 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885266-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101113073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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